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Abstract
6,7-Dimethoxy-2-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline

family. While its direct biological applications are not extensively documented in publicly

available literature, its structural motif is present in various compounds with significant

pharmacological activities. This technical guide provides a comprehensive overview of the

known properties of 6,7-Dimethoxy-2-methylquinoxaline, including its chemical and physical

characteristics. It also delves into the biological activities of structurally related compounds,

suggesting potential areas of investigation for the title compound. Detailed experimental

protocols for the synthesis of quinoxaline derivatives and relevant biological assays are

provided to facilitate further research.

Chemical and Physical Properties
6,7-Dimethoxy-2-methylquinoxaline is a solid organic compound with the molecular formula

C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .[1][2] It is characterized by a quinoxaline

core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position
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2. This compound is noted to fluoresce under UV light, a property that lends itself to analytical

applications.[2]

Table 1: Physicochemical Properties of 6,7-Dimethoxy-2-methylquinoxaline

Property Value Reference(s)

Molecular Formula C₁₁H₁₂N₂O₂ [1][2]

Molecular Weight 204.22 g/mol [1]

CAS Number 143159-04-0 [1][3]

Appearance
Solid (Specific color not

consistently reported)
-

Melting Point >130 °C (decomposes) [3]

Purity
Typically ≥95% (as supplied

commercially)
[1]

Synthesis
A common and effective method for the synthesis of 6,7-Dimethoxy-2-methylquinoxaline is

the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal.

This reaction is a standard procedure for the formation of the quinoxaline ring system.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-2-
methylquinoxaline
Materials:

4,5-dimethoxy-1,2-phenylenediamine

Methylglyoxal (typically as a 40% aqueous solution)

Ethanol or a similar suitable solvent

Glacial acetic acid (catalytic amount)
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Sodium bicarbonate solution

Drying agent (e.g., anhydrous sodium sulfate)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.

Add a catalytic amount of glacial acetic acid to the solution.

To this stirred solution, add methylglyoxal dropwise at room temperature.

After the addition is complete, continue stirring the reaction mixture at room temperature for

several hours or until the reaction is complete (monitor by TLC).

Upon completion, neutralize the reaction mixture with a saturated solution of sodium

bicarbonate.

Extract the product with a suitable organic solvent such as ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 6,7-Dimethoxy-2-methylquinoxaline.

Logical Workflow for Synthesis:
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Reactants
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Caption: Synthetic workflow for 6,7-Dimethoxy-2-methylquinoxaline.

Spectroscopic Characterization
While specific NMR spectra for 6,7-Dimethoxy-2-methylquinoxaline are not readily available

in the searched literature, the expected signals can be predicted based on its structure and

data from similar compounds.

Expected ¹H NMR Signals (in CDCl₃):

A singlet for the methyl group protons at C2 (~2.7-2.8 ppm).
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Two singlets for the methoxy group protons at C6 and C7 (~3.9-4.1 ppm).

Singlets for the aromatic protons at C5 and C8.

A singlet for the aromatic proton at C3.

Expected ¹³C NMR Signals (in CDCl₃):

A signal for the methyl carbon at C2.

Signals for the methoxy carbons.

Signals for the aromatic carbons of the quinoxaline ring, with those bearing methoxy groups

shifted downfield.

Signals for the quaternary carbons of the quinoxaline ring.

Potential Biological Activities and Signaling
Pathways
Direct biological activity data for 6,7-Dimethoxy-2-methylquinoxaline is scarce. However, the

6,7-dimethoxyquinoxaline scaffold is a key feature in compounds targeting important signaling

pathways in cancer and neurological disorders.

c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are

implicated in the progression of several cancers.[4][5] The HGF/c-Met signaling pathway plays

a crucial role in cell proliferation, survival, migration, and invasion.[5] Derivatives of 6,7-

dimethoxyquinoline and quinoxaline have been identified as potent inhibitors of c-Met kinase.

[4][6] For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have shown significant

inhibitory activity against c-Met, with some compounds exhibiting IC₅₀ values in the nanomolar

range.[7][5]

HGF/c-Met Signaling Pathway and Potential Inhibition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b043257?utm_src=pdf-body
https://pdfs.semanticscholar.org/072d/e93ff9afba241c56423a6cff7bb068610f78.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC6237173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6237173/
https://pdfs.semanticscholar.org/072d/e93ff9afba241c56423a6cff7bb068610f78.pdf?skipShowableCheck=true
https://aels.journals.ekb.eg/article_330641_723574a9499e1766886501d9aded18ea.pdf
https://pubmed.ncbi.nlm.nih.gov/30422010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6237173/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HGF

c-Met Receptor

Binds

Dimerization &
Autophosphorylation

Downstream Signaling
(e.g., RAS-MAPK, PI3K-Akt)

Activates

Cell Proliferation,
Survival, Migration

Promotes

Quinoxaline
Derivative

Inhibits

Click to download full resolution via product page

Caption: HGF/c-Met signaling pathway and point of inhibition.

Sigma-2 (σ₂) Receptor Ligands
The sigma-2 (σ₂) receptor is overexpressed in various tumor cells and is considered a

biomarker for cell proliferation.[8] Ligands that bind to the σ₂ receptor are being investigated for

their potential in cancer imaging and therapy.[8] Derivatives of 6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinoline, which share a similar dimethoxybenzene moiety with 6,7-Dimethoxy-2-
methylquinoxaline, have demonstrated high affinity and selectivity for the σ₂ receptor.[8][9]

Some of these compounds exhibit Kᵢ values in the sub-nanomolar to low nanomolar range for

the σ₂ receptor.[8]
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Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the potential biological activities

of 6,7-Dimethoxy-2-methylquinoxaline, based on studies of structurally related compounds.

In Vitro c-Met Kinase Assay
This assay is designed to determine the inhibitory activity of a compound against the c-Met

kinase enzyme.

Materials:

Recombinant human c-Met kinase

ATP

Poly(Glu, Tyr) 4:1 substrate

Test compound (6,7-Dimethoxy-2-methylquinoxaline)

Kinase buffer

ADP-Glo™ Kinase Assay kit (or similar)

Microplate reader

Procedure:

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

In a microplate, add the c-Met kinase, the substrate, and the kinase buffer.

Add various concentrations of the test compound to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system, which involves a luminescence-based detection method.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.

Experimental Workflow for c-Met Kinase Assay:

Prepare Reagents Plate Setup

c-Met, Substrate,
Buffer, Compound Initiate ReactionAdd ATP Incubation Stop Reaction & DetectADP-Glo™ Data AnalysisCalculate IC50

Click to download full resolution via product page

Caption: Workflow for in vitro c-Met kinase inhibition assay.

Sigma-2 (σ₂) Receptor Binding Assay
This assay measures the ability of a compound to bind to the σ₂ receptor, typically through

competition with a radiolabeled ligand.

Materials:

Cell membranes expressing σ₂ receptors (e.g., from tumor cell lines)

Radioligand (e.g., [³H]-DTG)

Test compound (6,7-Dimethoxy-2-methylquinoxaline)

Binding buffer

(+)-Pentazocine (to block σ₁ receptor binding)

Scintillation cocktail

Scintillation counter

Procedure:
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Prepare cell membranes from a suitable source.

In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand

and varying concentrations of the test compound.

Include (+)-pentazocine in the incubation mixture to saturate σ₁ receptors, ensuring that the

binding of the radioligand is specific to σ₂ receptors.

Incubate the mixture for a sufficient time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).

Conclusion
6,7-Dimethoxy-2-methylquinoxaline is a compound with well-defined chemical and physical

properties. While direct evidence of its biological activity is limited, its structural relationship to

potent inhibitors of c-Met kinase and high-affinity ligands for the sigma-2 receptor suggests that

it is a valuable scaffold for further investigation in the fields of oncology and neuroscience. The

experimental protocols and pathway diagrams provided in this guide offer a framework for

researchers to explore the therapeutic potential of this and related quinoxaline derivatives.

Future studies should focus on the synthesis and biological evaluation of 6,7-Dimethoxy-2-
methylquinoxaline to fully elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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